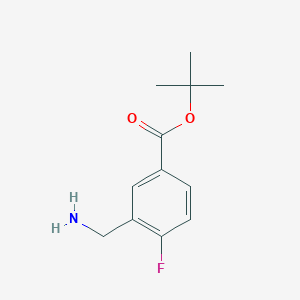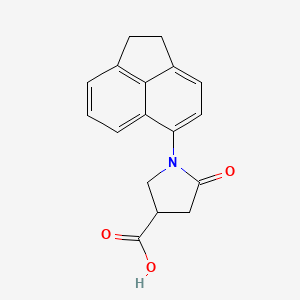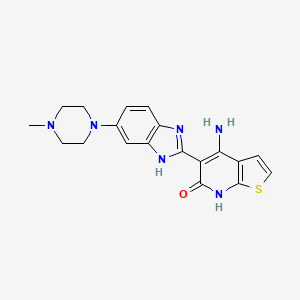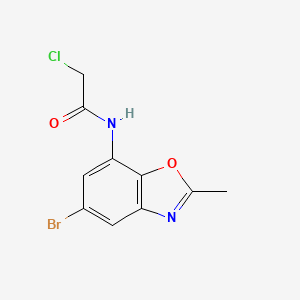
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-fluorobenzoate typically involves the esterification of 3-(aminomethyl)-4-fluorobenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be carried out using continuous flow reactors, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactors has been shown to be an efficient and sustainable method for the production of tert-butyl esters .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(aminomethyl)-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological target being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(aminomethyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Tert-butyl 4-fluorobenzoate: Lacks the aminomethyl group, which may limit its applications in certain chemical reactions.
3-(Aminomethyl)-4-fluorobenzoic acid: Lacks the tert-butyl ester group, which may influence its solubility and reactivity.
Uniqueness
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is unique due to the presence of both the aminomethyl and fluorine groups, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMWAKMDONYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2955053.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2955057.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)

![N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2955062.png)

![N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2955065.png)
![N-(Benzo[d]thiazol-2-ylmethyl)benzamide](/img/structure/B2955066.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)

